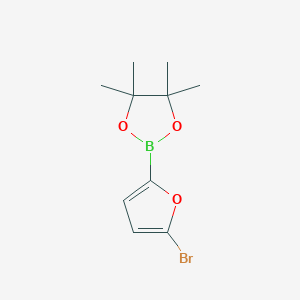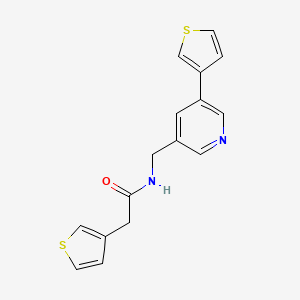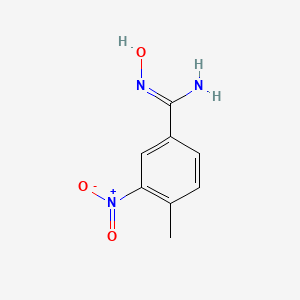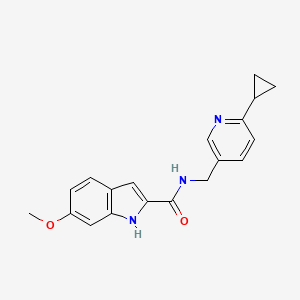
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMB-BF) is a recently synthesized organic compound with promising potential for various scientific research applications. TMB-BF has been found to have a wide range of biochemical and physiological effects, and the ability to be used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
- Significance : These findings contribute to understanding the structure-activity relationships (SAR) of bromophenols as PTK inhibitors .
Medicinal Chemistry and Protein Tyrosine Kinase Inhibition
Synthetic Chemistry and Spirocyclic Derivatives
Mecanismo De Acción
Target of Action
The primary target of 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the aryl hydrocarbon receptor (AHR) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
The compound acts as a competitive antagonist of AHR . This means it competes with other ligands for binding to the AHR, preventing these ligands from activating the receptor . This can result in changes to the transcription of genes regulated by the AHR .
Biochemical Pathways
The AHR is involved in several biochemical pathways, including those related to xenobiotic metabolism and inflammation . By acting as an antagonist of the AHR, 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can potentially affect these pathways .
Pharmacokinetics
The compound’s interaction with the ahr suggests it may be absorbed and distributed in the body in a manner similar to other ahr ligands .
Result of Action
The antagonistic action of 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on the AHR can result in changes to the transcription of AHR-regulated genes . This can potentially affect cellular processes such as xenobiotic metabolism and inflammation .
Action Environment
The action of 2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For example, the presence of other AHR ligands can affect the compound’s ability to bind to the AHR . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
Propiedades
IUPAC Name |
2-(5-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)7-5-6-8(12)13-7/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPIQWGQNJWGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-(2-methoxy-2-oxoethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate](/img/structure/B2869230.png)
![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)
![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)

![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)



![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)

![N-benzyl-N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B2869246.png)
![5-[(4-Methoxyphenyl)methoxy]pyridine-3-boronic acid](/img/structure/B2869247.png)
